molecular formula C17H15ClN4O2S B2560808 N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2560808
M. Wt: 374.8 g/mol
InChI Key: MELXPEMNFOUSCI-UHFFFAOYSA-N
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Description

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with dopamine receptors, particularly the D4 dopamine receptor . The interaction between this compound and the D4 dopamine receptor is characterized by high affinity and selectivity, making it a potent ligand for this receptor . This interaction is essential for understanding the compound’s role in modulating neurotransmitter activity and its potential therapeutic applications.

Cellular Effects

This compound has been observed to influence various cellular processes. The compound’s interaction with the D4 dopamine receptor affects cell signaling pathways, gene expression, and cellular metabolism . By binding to the D4 receptor, this compound can modulate the activity of downstream signaling molecules, leading to changes in cellular responses. These effects are particularly relevant in the context of neurological and psychiatric disorders, where dopamine signaling plays a critical role.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the D4 dopamine receptor . The compound’s structure allows it to fit into the receptor’s binding site, where it can either inhibit or activate the receptor’s function. This binding interaction can lead to changes in the receptor’s conformation, affecting its ability to interact with other signaling molecules. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering the compound’s effectiveness. Long-term studies have indicated that this compound can have sustained effects on cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and physiological functions. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and effectiveness. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and duration of action. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its effects. The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components. These factors determine the compound’s localization and concentration in different tissues, impacting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization allows this compound to interact with its target receptors and other biomolecules effectively. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-24-12-6-4-5-11(9-12)16(23)19-10-15-20-21-17(25)22(15)14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELXPEMNFOUSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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